molecular formula C19H30N2O2 B2884985 2-(4-Cyclohexylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol CAS No. 1251606-32-2

2-(4-Cyclohexylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol

Cat. No.: B2884985
CAS No.: 1251606-32-2
M. Wt: 318.461
InChI Key: FBTZWBWOZCPKRL-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol is a chemical compound that features a piperazine ring substituted with a cyclohexyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol typically involves the reaction of 4-cyclohexylpiperazine with 4-methoxyphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohol derivatives.

Scientific Research Applications

2-(4-Cyclohexylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyclohexylpiperazin-1-yl)-1-phenylethanol: Similar structure but lacks the methoxy group.

    2-(4-Methylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol: Similar structure but has a methyl group instead of a cyclohexyl group.

Uniqueness

2-(4-Cyclohexylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol is unique due to the presence of both the cyclohexyl and methoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds

Properties

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-23-18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17/h7-10,17,19,22H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTZWBWOZCPKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2CCN(CC2)C3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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